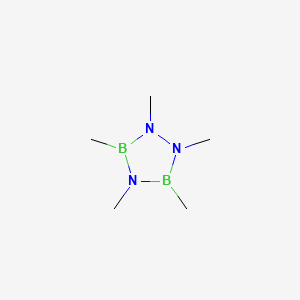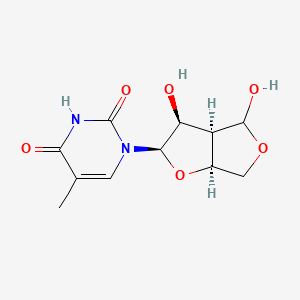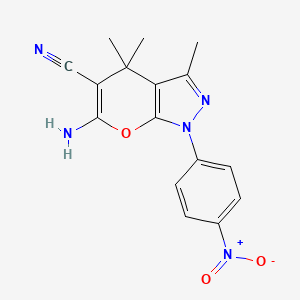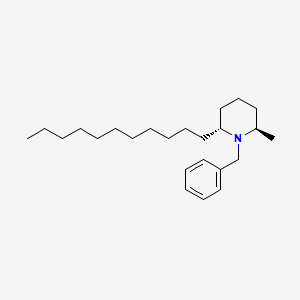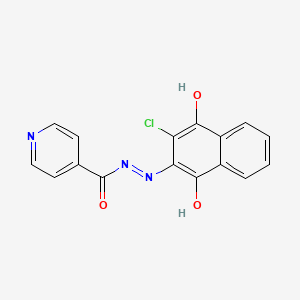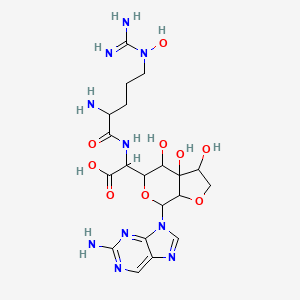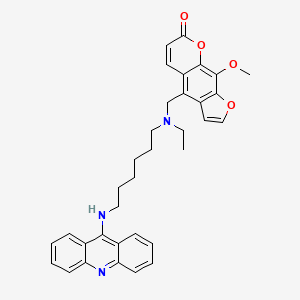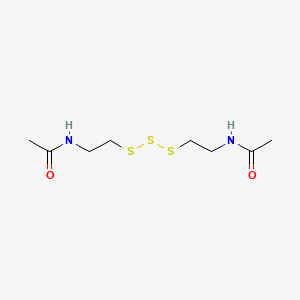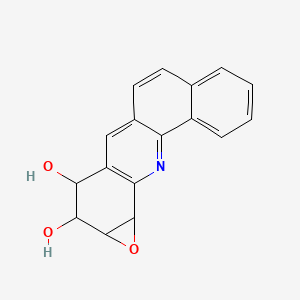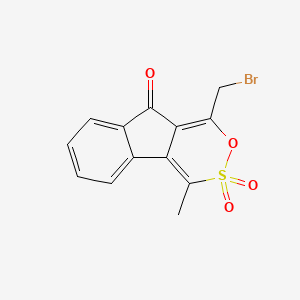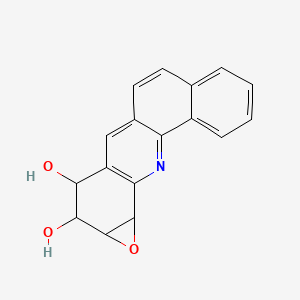
Ccris 5420
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ccris 5420 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ccris 5420 typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a primary precursor with a suitable reagent under controlled conditions. This is followed by a series of purification and refinement steps to isolate the desired compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Advanced techniques like distillation, crystallization, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ccris 5420 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using halogens or other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, including specific temperatures, pressures, and the presence of catalysts. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst like platinum or palladium.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ccris 5420 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Ccris 5420 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Eigenschaften
CAS-Nummer |
85993-47-1 |
|---|---|
Molekularformel |
C17H13NO3 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
5-oxa-2-azapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-11-7-9-6-5-8-3-1-2-4-10(8)12(9)18-13(11)16-17(21-16)15(14)20/h1-7,14-17,19-20H |
InChI-Schlüssel |
NKLDUXQTNCADRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5C(O5)C(C4O)O)N=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


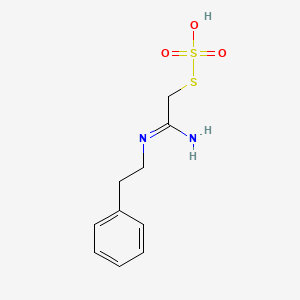
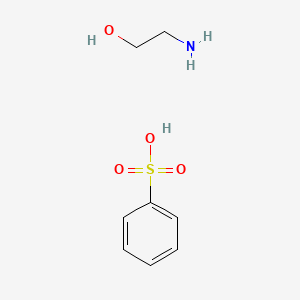
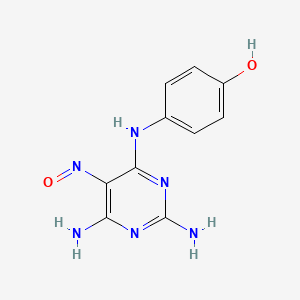
![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)
